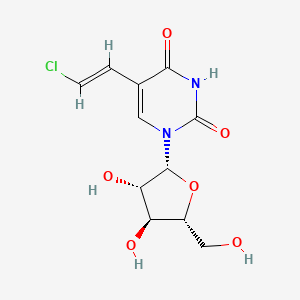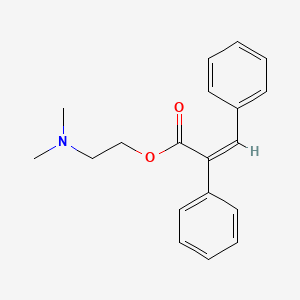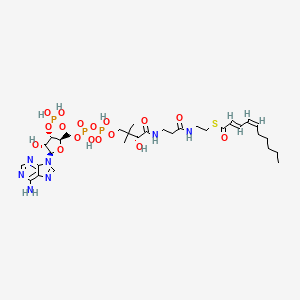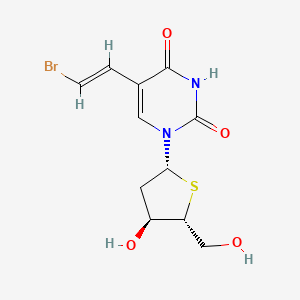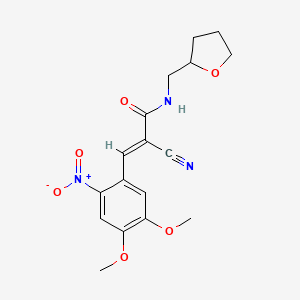
2-Cyano-3-(4,5-dimethoxy-2-nitro-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(2-oxolanylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2-Cyanoacrylamides, such as the compound , have been investigated for their potential antitumor properties. A study demonstrated that similar compounds exhibit significant in vitro antitumor activity against HepG2 cell lines, indicating a potential role in cancer treatment (Fahim, Elshikh, & Darwish, 2019).
Enantioselective Synthesis
The compound's derivatives have been synthesized enantioselectively using marine and terrestrial fungi, suggesting applications in green chemistry and organic synthesis (Jimenez et al., 2019).
Corrosion Inhibition
Acrylamide derivatives, similar to the compound , have been studied for their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals like copper from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Molecular Structure Studies
The study of the molecular structure, bonding, and electronic properties of similar compounds provides valuable insights for various scientific applications, including material science and molecular engineering (Quiroga et al., 2010).
Antioxidant and Anti-inflammatory Activities
Some acrylamide derivatives have shown promising antioxidant and anti-inflammatory properties, indicating potential for pharmacological applications (Madhavi & Sreeramya, 2017).
Optoelectronic Properties
The optoelectronic properties of cyanoacrylic acid derivatives, which include compounds like the one , are essential for applications in dye-sensitized solar cells and as nonlinear optical materials (Fonkem et al., 2019).
Molecular Sensitizers in Solar Cells
Organic sensitizers, which can include cyanoacrylic acid derivatives, have been engineered for applications in solar cells, demonstrating high conversion efficiencies and significant potential in renewable energy technology (Kim et al., 2006).
Mechanofluorochromic Properties
The distinct optical properties of certain 2-cyano acrylamide derivatives have been explored, particularly in relation to their stacking modes, which could lead to applications in material sciences and sensor technology (Song et al., 2015).
Antibacterial Activities
Some derivatives of 2-cyanoacrylamides have been synthesized and evaluated for their antibacterial properties, suggesting potential uses in the development of new antimicrobial agents (Niwa et al., 2007).
Eigenschaften
Produktname |
2-Cyano-3-(4,5-dimethoxy-2-nitro-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acrylamide |
|---|---|
Molekularformel |
C17H19N3O6 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O6/c1-24-15-7-11(14(20(22)23)8-16(15)25-2)6-12(9-18)17(21)19-10-13-4-3-5-26-13/h6-8,13H,3-5,10H2,1-2H3,(H,19,21)/b12-6+ |
InChI-Schlüssel |
HUSSABQFGBWBBS-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NCC2CCCO2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



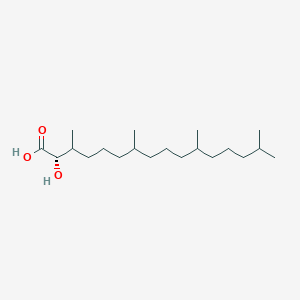
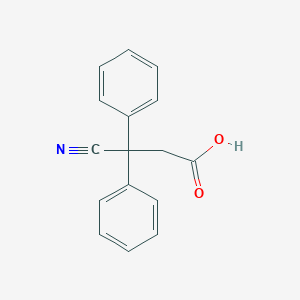
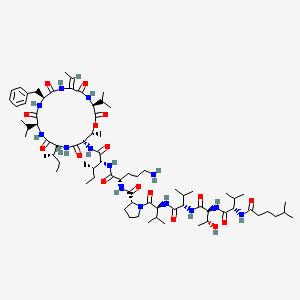
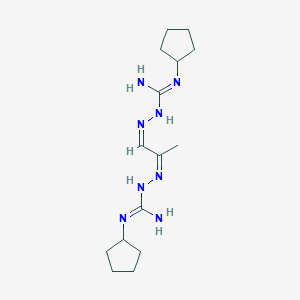
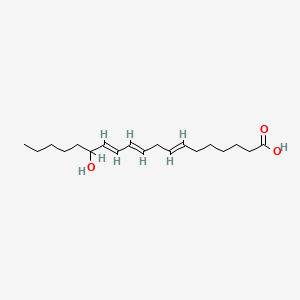
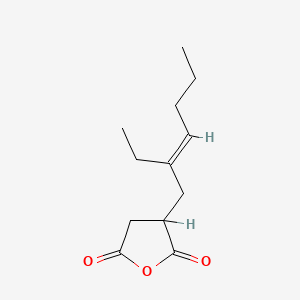
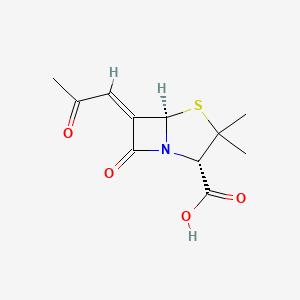
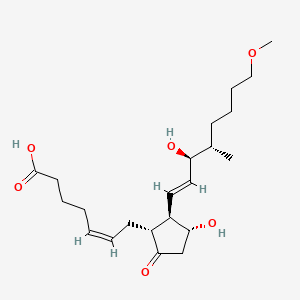
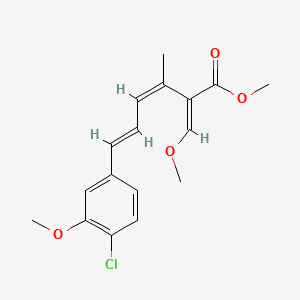
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)
